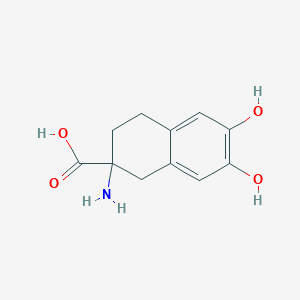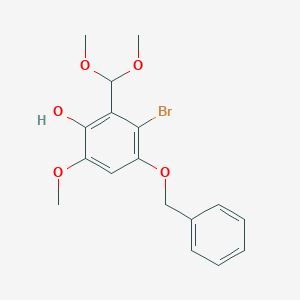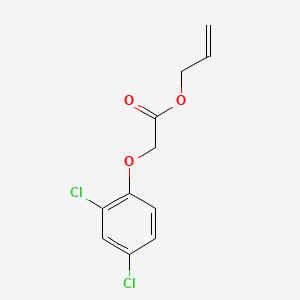
1,1,4,4-Tetrabromobut-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,4,4-Tetrabromobut-3-en-2-one is a chemical compound with the molecular formula C4H2Br4O It is characterized by the presence of four bromine atoms attached to a butenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4,4-Tetrabromobut-3-en-2-one typically involves the bromination of butenone derivatives. One common method is the bromination of 3-buten-2-one using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at low temperatures to control the reactivity of bromine and to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the bromination reaction is carried out in a controlled environment to ensure high yield and purity. The use of automated systems and real-time monitoring can help optimize the reaction conditions and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,1,4,4-Tetrabromobut-3-en-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or completely debrominated products.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in aqueous or alcoholic solvents at moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used in acidic or basic media.
Major Products Formed
Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives.
Reduction Reactions: Products include partially or fully debrominated butenone derivatives.
Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.
Aplicaciones Científicas De Investigación
1,1,4,4-Tetrabromobut-3-en-2-one has several applications in scientific research:
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent or as a precursor for drug synthesis.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1,4,4-Tetrabromobut-3-en-2-one involves its interaction with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in changes in cellular pathways and biological activities. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,1,3,4-Tetrabromobut-3-en-2-one: Similar in structure but with different bromination pattern.
1,1,2,2-Tetrabromoethane: A related compound with a simpler ethane backbone.
1,1,2-Trichloromethane: Another halogenated compound with different halogen atoms.
Uniqueness
1,1,4,4-Tetrabromobut-3-en-2-one is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where selective bromination is required.
Propiedades
Número CAS |
59228-07-8 |
|---|---|
Fórmula molecular |
C4H2Br4O |
Peso molecular |
385.67 g/mol |
Nombre IUPAC |
1,1,4,4-tetrabromobut-3-en-2-one |
InChI |
InChI=1S/C4H2Br4O/c5-3(6)1-2(9)4(7)8/h1,4H |
Clave InChI |
AOFZTNZDGDRGLR-UHFFFAOYSA-N |
SMILES canónico |
C(=C(Br)Br)C(=O)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2,4-Dichlorophenyl)butyl]imidazole;nitric acid](/img/structure/B14608953.png)



![1,4-Dioxaspiro[4.5]dec-2-ene](/img/structure/B14608975.png)

![Diethyl [(ethoxycarbonyl)amino]propanedioate](/img/structure/B14608989.png)
![1,2-Bis[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B14608990.png)



![4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14609034.png)
![1-Diazonio-3-[3-(4-fluorophenyl)-1-benzofuran-7-yl]prop-1-en-2-olate](/img/structure/B14609045.png)

